molecular formula C8H16N2O2 B2715872 1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone CAS No. 83502-55-0

1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone

Cat. No.: B2715872
CAS No.: 83502-55-0
M. Wt: 172.228
InChI Key: MRGOMLFEVPNISR-UHFFFAOYSA-N
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Description

1-[4-(2-Hydroxyethyl)-1-piperazinyl]Ethanone is a chemical compound with the molecular formula C8H16N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including pharmaceuticals, chemical synthesis, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone typically involves the reaction of piperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Piperazine} + \text{Ethylene Oxide} \rightarrow \text{this compound} ]

The reaction is usually conducted in the presence of a solvent such as water or an alcohol, and the temperature is maintained at around 50-70°C. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: Used in the production of corrosion inhibitors, surfactants, and synthetic fibers.

Mechanism of Action

The mechanism of action of 1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and piperazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound can act as an agonist or antagonist, depending on the target and the context of its use.

Comparison with Similar Compounds

1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone can be compared with other similar compounds, such as:

    1-(2-Hydroxyethyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.

    1,4-Bis(2-hydroxyethyl)piperazine: Contains two hydroxyethyl groups attached to the piperazine ring.

    2-(4-(2-Hydroxyethyl)-1-piperazinyl)-1-(4-methylphenyl)ethanone: A derivative with an additional methylphenyl group.

These compounds share similar chemical properties but differ in their specific applications and biological activities. The presence of different functional groups and ring structures imparts unique characteristics to each compound, making them suitable for various specialized uses.

Properties

IUPAC Name

1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-8(12)10-4-2-9(3-5-10)6-7-11/h11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGOMLFEVPNISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83502-55-0
Record name 1-Acetyl-4-(2-hydroxyethyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-(1-piperazinyl)-1-ethanol (6.5 g, 0.05 mol) in DCM (5 mL) was treated with acetic acid anhydride (5.1 g, 0.05 mol), added dropwise. During addition, the reaction temperature rose from 22 to 60° C. The reaction mixture was evaporated several times with toluene to yield 5.6 g (65%) of the sub-title compound.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
65%

Synthesis routes and methods II

Procedure details

To a solution of 1-(2-hydroxyethyl)piperazine (5.5 ml; 42.3 mmol) in toluene (50 ml) was added acetic anhydride (4.0 ml; 42.4 mmol). The mixture was heated to 80° C. overnight. The solvent was removed under reduced pressure and the residue was washed several times with a mixture of diethyl ether and petroleum ether (1:1 v/v) to leave 6q1 as an oil (5.2 g; 72%).
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 1-acetylpiperazine (2.5 g, 19.5 mmol), 2-bromoethanol (1.38 ml, 19.5 mmol) and potassium carbonate (6.7 g, 48.8 mmol) in acetonitrile (30 ml) was heated at reflux for 3 hours. The mixture was cooled, filtered and concentrated under reduced pressure. The residue was purified by column chromatography eluting with methylene chloride/methanol (9/1) to give 2-(4-acetylpiperazin-1-yl)ethanol (1.89 g, 56%) as a colourless oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.38 mL
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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